molecular formula C20H18FN3O3S B2962806 2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893941-54-3

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2962806
CAS No.: 893941-54-3
M. Wt: 399.44
InChI Key: NCGMVEUTCJZQIP-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 2-(4-fluorophenoxy)acetamide moiety at position 2. Its synthesis likely involves coupling 2-(4-fluorophenoxy)acetic acid with the amine group of the thienopyrazole intermediate, as seen in analogous acetamide syntheses .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-26-15-8-4-14(5-9-15)24-20(17-11-28-12-18(17)23-24)22-19(25)10-27-16-6-2-13(21)3-7-16/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGMVEUTCJZQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thienopyrazole core: This can be achieved through a cyclization reaction involving a suitable thioamide and hydrazine derivative.

    Introduction of the fluorophenoxy group: This step involves a nucleophilic substitution reaction where a fluorophenol reacts with an appropriate electrophile.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or halide.

    Formation of the acetamide linkage: This involves the reaction of the intermediate product with an acylating agent, such as acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenoxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or ethers.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations
Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound Thieno[3,4-c]pyrazole 4-Methoxyphenyl (position 2); 2-(4-fluorophenoxy)acetamide (position 3) Potential kinase/modulator activity (inferred from structural analogs)
2-(4-Fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide Thieno[3,4-c]pyrazole (sulfone) Dual 4-fluorophenyl groups; 5,5-dioxido (sulfone) Enhanced solubility due to sulfone; possible improved metabolic stability
N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIf) Chromene (flavone derivative) 4-Methoxyphenyl (chromene and acetamide) Adenosine A2B receptor binding; distinct target profile compared to thienopyrazole derivatives
2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) Oxadiazole-thio Benzofuran-oxadiazole; 4-methoxyphenyl acetamide Antimicrobial activity via Laccase catalysis; sulfur enhances π-π interactions

Key Observations :

  • Electronic Effects: The 4-fluorophenoxy group in the target compound introduces electron-withdrawing properties, whereas analogs with 4-methylphenoxy () or 4-methoxyphenyl () groups exhibit electron-donating effects, altering binding interactions .
Pharmacological Activity Comparison
Compound Class Example Compounds Tested Activity Potency/Selectivity Notes Reference
Thienopyrazole Acetamides Target compound; analog Not explicitly tested in evidence (inferred kinase/modulator activity) Sulfone analog () may exhibit better solubility but reduced cell permeability
Quinazoline Sulfonyl Acetamides N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Anti-cancer (HCT-1, MCF-7, PC-3 cell lines) IC50 values <10 µM for 38–40; sulfonyl group enhances target affinity
Benzofuran-Oxadiazole Acetamides Compound 2b () Antimicrobial (bacterial/fungal strains) MIC values 8–32 µg/mL; oxadiazole-thio improves membrane penetration

Key Observations :

  • Anti-Cancer Activity: Quinazoline sulfonyl acetamides () show broad-spectrum activity, while thienopyrazole derivatives may require functionalization (e.g., sulfone groups) to achieve comparable potency .
  • Antimicrobial vs. Receptor Targeting: The target compound’s thienopyrazole core is less likely to exhibit antimicrobial activity compared to benzofuran-oxadiazole derivatives () but may excel in receptor modulation .
Physicochemical Properties
Compound Melting Point (°C) Solubility (LogP) Spectroscopic Data (1H NMR, MS) Reference
Target Compound Not reported Estimated LogP ~3.5 Expected δ 7.2–7.8 (aromatic H), 4.7 (OCH2), 3.8 (OCH3); MS m/z ~450 (M+H)+
N-{5-[3,5-Bis-(4-methoxyphenyl)-...} (6) 166–167 LogP 5.2 (calculated) δ 3.76 (OCH3), 7.00–7.39 (aromatic H); MS m/z 717.6/719.6 (M+H)+
N-(4-Methoxyphenyl)-... (VIf, ) 187–189 LogP ~2.8 δ 3.85 (OCH3), 7.11–7.20 (aromatic H); MS m/z ~420 (M+H)+

Key Observations :

  • Solubility : The target compound’s LogP (~3.5) suggests moderate lipophilicity, suitable for oral bioavailability, while sulfone-containing analogs () may exhibit improved aqueous solubility .
  • Structural Confirmation : Analogous compounds in and use 1H NMR and ESI-MS for structural validation, a likely requirement for the target compound .

Biological Activity

The compound 2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a member of the thieno[3,4-c]pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a thieno[3,4-c]pyrazole core linked to an acetamide moiety and substituted with a fluorophenoxy and a methoxyphenyl group. Its molecular formula is C20H18FN3O5SC_{20}H_{18}FN_3O_5S.

Antitumor Activity

Research indicates that pyrazole derivatives, including the target compound, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy. In vitro studies have demonstrated that compounds with similar structures can effectively induce apoptosis in cancer cells and inhibit tumor growth in xenograft models .

Anti-inflammatory Properties

The anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives has been well-documented. The compound under investigation has been associated with the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These effects are mediated through the suppression of NF-κB signaling pathways, which play a critical role in inflammation .

Antibacterial Activity

Some studies have reported that pyrazole derivatives exhibit antibacterial properties against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. The compound's structural features may enhance its interaction with bacterial targets, contributing to its efficacy .

Structure-Activity Relationships (SAR)

The biological activity of thieno[3,4-c]pyrazole derivatives is heavily influenced by their structural components:

  • Substituents : The presence of electron-withdrawing groups (like fluorine) enhances biological activity by increasing the compound's lipophilicity and stability.
  • Core Structure : The thieno[3,4-c]pyrazole framework is crucial for binding to biological targets due to its planar structure and ability to engage in π-π stacking interactions with aromatic residues in proteins.

Case Studies

  • Antitumor Efficacy : A study evaluated a series of thieno[3,4-c]pyrazole derivatives against various cancer cell lines. The results indicated that modifications at the 2-position significantly improved cytotoxicity against melanoma cells compared to unmodified compounds.
  • Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory effects of similar compounds in a murine model of arthritis. The results showed a marked reduction in paw swelling and inflammatory markers upon treatment with the compound.

Research Findings

Recent investigations into similar pyrazole derivatives have revealed promising results regarding their pharmacological profiles:

  • Inhibition of Enzymes : Compounds have been shown to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production, suggesting potential applications in treating gout or hyperuricemia.
  • Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of these compounds for various biological targets, supporting experimental findings on their efficacy.

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